4-(Hydroxymethyl)-2-pentanone
Description
Structural Classification and Nomenclature in Chemical Literature
4-Hydroxy-4-methyl-2-pentanone is systematically classified as a beta-hydroxy ketone, indicating that the hydroxyl group is located on the beta-carbon relative to the carbonyl group. nih.govsanjaychemindia.com Its structure consists of a five-carbon pentanone backbone with a methyl group and a hydroxyl group attached to the fourth carbon atom. cymitquimica.com
The compound is identified in chemical literature and commerce by several names. The International Union of Pure and Applied Chemistry (IUPAC) name is 4-hydroxy-4-methylpentan-2-one. nih.gov However, it is most commonly known by its trivial name, Diacetone Alcohol, which alludes to its synthesis from two molecules of acetone (B3395972). google.comnmppdb.com.ng
Table 1: Chemical Identification of 4-Hydroxy-4-methyl-2-pentanone
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | 4-hydroxy-4-methylpentan-2-one nih.gov |
| Common Name | Diacetone Alcohol (DAA) monumentchemical.com |
| CAS Number | 123-42-2 monumentchemical.comsigmaaldrich.com |
| Chemical Formula | C₆H₁₂O₂ atamanchemicals.comsigmaaldrich.com |
| Molecular Weight | 116.16 g/mol nih.govsigmaaldrich.com |
| SMILES | CC(=O)CC(C)(C)O nih.govsigmaaldrich.com |
| InChIKey | SWXVUIWOUIDPGS-UHFFFAOYSA-N nih.govsigmaaldrich.com |
Other synonyms found in the literature include Diacetonalkohol, Diketone alcohol, Acetonyldimethylcarbinol, and Pyranton. nih.govnmppdb.com.ng
Significance as a Versatile Organic Intermediate and Building Block
The dual functionality of Diacetone Alcohol (a ketone and a tertiary alcohol) makes it a highly valuable and versatile intermediate in organic synthesis. atamanchemicals.comjustdial.com It serves as a key building block for the preparation of a variety of other important industrial chemicals. atamanchemicals.comtradeindia.com
Key synthetic applications include:
Production of MIBK and MIBC: Diacetone Alcohol is a crucial precursor in the manufacture of Methyl Isobutyl Ketone (MIBK) and Methyl Isobutyl Carbinol (MIBC). atamanchemicals.comtmkpackers.co.nz The process typically involves the dehydration of DAA to form mesityl oxide, which is then hydrogenated. nmppdb.com.ng
Synthesis of Hexylene Glycol: The hydrogenation of Diacetone Alcohol yields hexylene glycol (2-methyl-2,4-pentanediol), another significant industrial solvent and chemical intermediate. nmppdb.com.ngmonumentchemical.com
Formation of Isophorone: It can be used as an intermediate in the production of isophorone. atamanchemicals.comtradeindia.com
Aldol-Transfer Reactions: It can react with various aldehydes in the presence of a catalyst like L-proline to synthesize other β-hydroxy ketones. sigmaaldrich.com
Tandem Reactions: Diacetone Alcohol can be used to synthesize diolmonoesters by reacting with aldehydes in a tandem aldol-transfer–Tishchenko reaction. sigmaaldrich.com
Other Syntheses: It is also used in the synthesis of mono-α-arylated ketones and esters and serves as a complexing agent in the preparation of double-metal cyanide (DMC) catalysts. sigmaaldrich.com
Beyond its role as a synthetic precursor, DAA is widely employed as a solvent due to its excellent solvency characteristics for a broad range of substances, including resins, dyes, fats, and waxes. atamanchemicals.comtradeindia.com It is particularly valued in the formulation of paints and coatings, where its slow evaporation rate is advantageous for achieving smooth, glossy films. tmkpackers.co.nzsanjaychemindia.com Its applications as a solvent extend to printing inks, adhesives, cleaning agents, and textile processing. trishlachem.comtmkpackers.co.nz
Historical Development of Research and Industrial Relevance
The initial synthesis of Diacetone Alcohol was described by Heintz, who produced it through the aldol (B89426) condensation of two acetone molecules using a barium hydroxide (B78521) (Ba(OH)₂) catalyst. nmppdb.com.ngorgsyn.org This classic aldol reaction remains the fundamental method for its production, though various catalysts have since been explored to improve efficiency and yield. google.comorgsyn.org
Historically, research has focused on optimizing the synthesis process. While traditional methods used strong bases like sodium hydroxide, these could lead to violent side reactions. google.com The use of catalysts like barium hydroxide or calcium hydroxide was found to provide a more controlled reaction. orgsyn.org More recent developments have focused on greener and more economical production methods, such as using mixed catalysts like treated ion exchange resins and magnesium hydroxide, which can shorten reaction times, save energy, and reduce environmental waste. google.com
Industrially, Diacetone Alcohol has maintained its relevance for over a century. A research article from 1940 investigated the catalyzed cleavage of DAA and other related compounds, indicating its established presence in chemical research by that time. acs.org Its utility as a high-boiling point organic solvent made it essential in industries producing electrostatic paints, cellulose (B213188) ester lacquers, printing inks, and wood preservatives. sanjaychemindia.comgoogle.com It is also used in hydraulic brake fluids, antifreeze formulations, and in the manufacturing of artificial silk and leather. atamanchemicals.comsanjaychemindia.com The ongoing demand for DAA is propelled by its diverse applications in the coatings, automotive, textile, and chemical manufacturing industries. justdial.commarketresearch.com
Table 2: Key Physical and Chemical Properties of Diacetone Alcohol
| Property | Value |
|---|---|
| Appearance | Clear, colorless liquid nih.govsanjaychemindia.com |
| Odor | Mild, pleasant, faint minty odor nih.govchemicalbook.com |
| Boiling Point | 166-168 °C (decomposes slightly at atmospheric pressure) chemicalbook.commonumentchemical.com |
| Melting Point | -47 °C to -43.8 °C chemicalbook.commonumentchemical.com |
| Flash Point | ~58-64 °C (closed cup) chemicalbook.comsigmaaldrich.com |
| Density | ~0.938 g/mL at 20 °C monumentchemical.com |
| Solubility in Water | Miscible cir-safety.orgmonumentchemical.com |
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-4-methylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(4-7)3-6(2)8/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBRXFKHZBOFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025876 | |
| Record name | 4-Hydroxymethyl-2-pentone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66309-84-0 | |
| Record name | 4-Hydroxymethyl-2-pentone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Hydroxy 4 Methyl 2 Pentanone
Classic Aldol (B89426) Condensation Routes
The formation of 4-hydroxy-4-methyl-2-pentanone is a classic example of an aldol condensation reaction, where two molecules of acetone (B3395972) react to form the product. google.com
Direct Self-Condensation of Acetone
The most direct route to 4-hydroxy-4-methyl-2-pentanone is the self-condensation of acetone. researchgate.net This reaction is an equilibrium process, typically catalyzed by a base. google.com The reaction is exothermic, and lower temperatures favor a higher yield of diacetone alcohol. google.comd-nb.info For instance, the equilibrium content of diacetone alcohol in acetone is 23.1% at 0°C, which decreases to 9.1% at 30°C. google.com
The process involves the reaction of two acetone molecules to form diacetone alcohol. d-nb.info This primary product can then undergo dehydration to form mesityl oxide. researchgate.netd-nb.info
Multi-Step Pathways from Acetone via Diacetone Alcohol and Mesityl Oxide
A common industrial approach involves a multi-step synthesis that begins with the formation of diacetone alcohol from acetone. ekb.eg This is followed by the dehydration of diacetone alcohol to produce mesityl oxide. ekb.egorgsyn.orggoogle.com The dehydration can be achieved using various dehydrating agents or catalysts. chemicalbook.com Finally, mesityl oxide can be converted to other valuable chemicals, though the direct conversion back to a more substituted hydroxypentanone is not a standard industrial process for producing the title compound. The synthesis of 4-hydroxy-4-methyl-2-pentanone from mesityl oxide is not the typical pathway; rather, diacetone alcohol is the precursor to mesityl oxide. ekb.egorgsyn.org
Catalytic Systems in Production and Laboratory Synthesis
Homogeneous Catalysis: Acid- and Base-Catalyzed Preparations
Both acid and base catalysts can be employed for the synthesis of diacetone alcohol. Homogeneous base catalysis, using catalysts like sodium hydroxide (B78521) or potassium hydroxide, is a traditional method. google.comjetir.org However, this method can lead to challenges in catalyst removal and potential side reactions. google.comgoogle.com Neutralization of the base is often required, which can lead to the formation of salts that may foul equipment. google.com
Acid catalysts can also be used, but they tend to favor the dehydration of diacetone alcohol to mesityl oxide. d-nb.info
Heterogeneous Catalysis in Industrial-Scale Production
To overcome the drawbacks of homogeneous catalysis, heterogeneous catalysts are widely used in industrial production. These solid catalysts are easily separated from the reaction mixture, simplifying the process and reducing waste. google.com
Several types of heterogeneous catalysts have been developed, including:
Ion Exchange Resins: Both acidic and basic ion exchange resins can catalyze the reaction. d-nb.info Strongly basic anion exchange resins are particularly effective. google.com
Hydrotalcites: These layered double hydroxides, particularly after calcination and rehydration, show high activity for the self-condensation of acetone. researchgate.netnih.gov
Metal Oxides: Catalysts such as magnesium oxide (MgO) have been shown to be effective for this reaction. researchgate.net
Mixed Catalysts: A combination of treated ion exchange resin and magnesium hydroxide has been used to improve efficiency and reduce reaction times. google.com
Catalytic distillation is an advanced approach that combines reaction and separation in a single unit, which can enhance conversion and selectivity by continuously removing the product from the reaction zone. jetir.orgrsc.org
Table 1: Comparison of Catalytic Systems for 4-Hydroxy-4-methyl-2-pentanone Synthesis
| Catalyst Type | Phase | Advantages | Disadvantages |
| Sodium Hydroxide | Homogeneous | Traditional method | Difficult to remove, side reactions google.comgoogle.com |
| Ion Exchange Resins | Heterogeneous | Easy separation, can be regenerated | Can have limited thermal stability google.comd-nb.info |
| Hydrotalcites | Heterogeneous | High activity and selectivity | May require specific activation procedures researchgate.netnih.gov |
| Metal Oxides (e.g., MgO) | Heterogeneous | Good performance, readily available | Activity can be sensitive to preparation method researchgate.net |
Green Chemistry Approaches in Synthetic Routes
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for 4-hydroxy-4-methyl-2-pentanone. The use of heterogeneous catalysts is a significant step in this direction as it minimizes waste from catalyst separation. google.com
Other green approaches include:
Catalytic Distillation: This process intensification technique improves energy efficiency and reduces the footprint of the production plant. jetir.orgrsc.org
Solvent-free reactions: Conducting the reaction in neat acetone, especially with heterogeneous catalysts, eliminates the need for additional solvents, reducing waste and separation costs. nih.gov
Microwave-assisted synthesis: The use of microwave irradiation has been shown to enhance the catalytic activity of hydrotalcites, potentially leading to faster reaction times and lower energy consumption. nih.gov
Reactivity and Reaction Mechanisms of 4 Hydroxy 4 Methyl 2 Pentanone
Chemical Transformations and Functional Group Interconversions
The chemical behavior of 4-hydroxy-4-methyl-2-pentanone is characterized by the independent and cooperative reactions of its carbonyl and hydroxyl moieties.
The ketone functional group in 4-hydroxy-4-methyl-2-pentanone is a primary site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. This moiety can undergo a variety of reactions typical of ketones.
One of the most significant reactions involving the carbonyl group is the retro-aldol reaction . Under basic conditions, the molecule can revert to two molecules of acetone (B3395972). study.comresearchgate.net This reaction is essentially the reverse of its synthesis. The process is initiated by the deprotonation of the hydroxyl group, followed by the cleavage of the carbon-carbon bond between C3 and C4, leading to the formation of an enolate and a molecule of acetone. study.com The enolate then gets protonated to yield a second molecule of acetone.
The carbonyl group can also react with various nucleophiles. For instance, it can react with amines to form imines or enamines, although the presence of the hydroxyl group can sometimes complicate these reactions. Reduction of the carbonyl group, for example through catalytic hydrogenation or with reducing agents like sodium borohydride, would yield the corresponding diol, 4-methyl-2,4-pentanediol (hexylene glycol). scientificlabs.com
Furthermore, the carbonyl carbon is susceptible to attack by organometallic reagents such as Grignard reagents or organolithium compounds, which would lead to the formation of a diol with a new carbon-carbon bond. Wittig-type reactions could, in principle, be employed to convert the carbonyl group into an alkene, though this might require protection of the hydroxyl group.
The tertiary hydroxyl group in 4-hydroxy-4-methyl-2-pentanone exhibits reactivity characteristic of tertiary alcohols. A prominent reaction of this group is dehydration , which will be discussed in more detail in section 3.1.4.
Esterification of the tertiary hydroxyl group is also possible, though often more challenging than with primary or secondary alcohols due to steric hindrance. The reaction with acyl chlorides or acid anhydrides under appropriate conditions can lead to the formation of the corresponding ester. Similarly, etherification can be achieved, for example, by reaction with an alkyl halide in the presence of a base, though the conditions need to be carefully controlled to avoid elimination reactions.
The hydroxyl group can also be replaced by a halogen through reactions with hydrogen halides, although this often proceeds via an SN1 mechanism and is accompanied by dehydration.
The three hydrogen atoms on the carbon atom adjacent to the carbonyl group (the α-hydrogens at C1) are acidic. google.comd-nb.info This acidity is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. google.com
The presence of these α-hydrogens allows 4-hydroxy-4-methyl-2-pentanone to undergo keto-enol tautomerism . mdpi.com In the presence of either an acid or a base, a dynamic equilibrium is established between the keto form (the ketone) and the enol form (an alkene-alcohol). mdpi.com
Base-catalyzed enolization proceeds through the removal of an α-hydrogen by a base to form a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom yields the enol.
Acid-catalyzed enolization involves the protonation of the carbonyl oxygen, making the α-hydrogens more acidic. A weak base (like water or the conjugate base of the acid catalyst) can then remove an α-hydrogen to form the enol.
The formation of the enolate is a crucial step in many reactions, including the forward and reverse aldol (B89426) reactions. The nucleophilic character of the enolate allows it to attack electrophiles, leading to the formation of new carbon-carbon bonds.
The dehydration of the tertiary alcohol in 4-hydroxy-4-methyl-2-pentanone is a facile process that can be catalyzed by either acids or bases, leading to the formation of an α,β-unsaturated ketone. scientificlabs.comrsc.org
Under acidic conditions , the hydroxyl group is protonated to form a good leaving group (water). Subsequent loss of water generates a tertiary carbocation, which is then deprotonated at an adjacent carbon to form a double bond. This process typically follows an E1 mechanism. rsc.org The primary product of this dehydration is 4-methyl-3-penten-2-one, commonly known as mesityl oxide. scientificlabs.comrsc.org
In the presence of a base , the dehydration can proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. A base removes an α-hydrogen to form an enolate ion. The enolate then eliminates the hydroxide (B78521) ion from the β-position to form the conjugated double bond of mesityl oxide.
The primary by-product of the dehydration reaction is mesityl oxide. However, under more forcing conditions, further condensation reactions can occur. For instance, mesityl oxide can react with another molecule of acetone (or its enolate) to form higher molecular weight condensation products, such as isophorone. The formation of these by-products is a key consideration in the industrial production of 4-hydroxy-4-methyl-2-pentanone, where conditions are optimized to favor the desired product and minimize subsequent reactions.
| Reaction Condition | Primary Product | Potential By-products |
| Acid-catalyzed dehydration | Mesityl oxide | Isophorone, higher oligomers |
| Base-catalyzed dehydration | Mesityl oxide | Isophorone, higher oligomers |
Role as a Precursor in Advanced Organic Synthesis
4-Hydroxy-4-methyl-2-pentanone serves as a valuable and readily available starting material in various organic syntheses, leveraging its bifunctionality to construct more complex molecules.
A significant application of 4-hydroxy-4-methyl-2-pentanone is its use as an acetone equivalent in aldol-transfer reactions . nih.gov In this process, it serves as a source of acetone for the formation of new β-hydroxy ketones. This approach is particularly useful in asymmetric synthesis, where the direct use of acetone can be challenging to control.
The reaction is typically catalyzed by an organocatalyst, such as the amino acid L-proline . rsc.orgnih.gov The proposed mechanism involves a "double action" of the L-proline catalyst. First, the catalyst facilitates a retro-aldol reaction of 4-hydroxy-4-methyl-2-pentanone to generate acetone in situ. The L-proline then reacts with the newly formed acetone to generate a nucleophilic enamine intermediate. This enamine subsequently attacks an aldehyde substrate in an enantioselective manner, leading to the formation of a chiral β-hydroxy ketone after hydrolysis.
This methodology has been successfully applied to a variety of aromatic and aliphatic aldehydes, affording the corresponding aldol products in good yields and with moderate to good enantioselectivities. The use of 4-hydroxy-4-methyl-2-pentanone as the acetone source is advantageous as it can circumvent issues associated with the self-condensation of acetone and can lead to cleaner reaction profiles.
A typical reaction involves stirring an aldehyde with an excess of 4-hydroxy-4-methyl-2-pentanone in the presence of a catalytic amount of L-proline in a suitable solvent like DMSO.
| Aldehyde Substrate | Catalyst | Product Type |
| Aromatic aldehydes (e.g., 4-nitrobenzaldehyde) | L-proline | Chiral β-hydroxy ketone |
| Aliphatic aldehydes | L-proline | Chiral β-hydroxy ketone |
This reaction highlights the utility of 4-hydroxy-4-methyl-2-pentanone as a stable and convenient precursor for generating acetone enolates or their equivalents in a controlled manner for carbon-carbon bond-forming reactions.
Formation of Diolmonoesters via Tandem Aldol-Transfer–Tischtschenko Reactions
4-Hydroxy-4-methyl-2-pentanone serves as a key reactant in the synthesis of diolmonoesters through a tandem aldol-transfer–Tishchenko reaction. scientificlabs.comsigmaaldrich.com This process involves the reaction of 4-hydroxy-4-methyl-2-pentanone with various aldehydes in the presence of a catalyst. scientificlabs.comsigmaaldrich.com Scientific research has demonstrated that trimethylaluminum (B3029685) is an effective catalyst for this specific transformation. scientificlabs.comsigmaaldrich.com The reaction sequence combines an aldol transfer reaction with a Tishchenko reaction, resulting in the formation of complex diolmonoesters. This synthetic route highlights the utility of 4-hydroxy-4-methyl-2-pentanone as a versatile building block in organic chemistry.
Pathways to Mono-α-arylated Ketones and Esters via Catalyzed Reactions
The synthesis of mono-α-arylated ketones and esters can be achieved using 4-hydroxy-4-methyl-2-pentanone as a starting material. scientificlabs.comsigmaaldrich.com This transformation is accomplished through a palladium (Pd)-catalyzed reaction. scientificlabs.comsigmaaldrich.com Specifically, the reaction with aryl halides leads to the formation of mono-α-arylated ketones, while reaction with aryl triflates yields mono-α-arylated esters. scientificlabs.comsigmaaldrich.com This catalytic method provides a direct pathway to introduce aryl groups at the α-position of the ketone, expanding its synthetic applications.
Applications in Double-Metal Cyanide Catalyst Synthesis
4-Hydroxy-4-methyl-2-pentanone finds application as a complexing agent in the preparation of double-metal cyanide (DMC) catalysts. scientificlabs.com These catalysts are significant in various industrial processes, particularly in the polymerization of epoxides to produce polyols. mdpi.com In the synthesis of DMC catalysts, 4-hydroxy-4-methyl-2-pentanone is reacted with a metal salt (MX) and cyanometalate compounds. scientificlabs.com Its role as a complexing agent is crucial for the formation and stabilization of the active catalytic centers.
Intermediacy in the Synthesis of Mesityl Oxide and Hexylene Glycol
4-Hydroxy-4-methyl-2-pentanone is a well-established intermediate in the synthesis of other important chemical compounds, namely mesityl oxide and hexylene glycol. google.comwikipedia.org The formation of 4-hydroxy-4-methyl-2-pentanone itself occurs via a base-catalyzed aldol condensation of two molecules of acetone. google.comstudy.comchegg.com
The subsequent dehydration of 4-hydroxy-4-methyl-2-pentanone results in the formation of mesityl oxide, an α,β-unsaturated ketone. google.comwikipedia.orgoc-praktikum.de This dehydration can be catalyzed by acids. iscre28.orgub.edu Conversely, the hydrogenation of 4-hydroxy-4-methyl-2-pentanone yields hexylene glycol, a diol. wikipedia.org These transformations underscore the pivotal role of 4-hydroxy-4-methyl-2-pentanone as a precursor in industrial chemical synthesis.
Atmospheric Chemistry and Environmental Degradation Mechanisms
Kinetics and Mechanisms of Reaction with Cl Radicals
The atmospheric degradation of 4-hydroxy-4-methyl-2-pentanone is influenced by its reaction with chlorine (Cl) radicals. The kinetics of this reaction have been studied both experimentally and theoretically. researchgate.net The reaction proceeds via a radical chain mechanism, which is characterized by initiation, propagation, and termination steps. lumenlearning.comlibretexts.orglibretexts.org
Experimental studies using relative kinetic measurements in environmental chambers determined an average rate coefficient for the reaction at 298 K. researchgate.net Theoretical calculations using density functional theory have explored the various hydrogen abstraction pathways, identifying the H-atom abstraction from the –CH2– group as the dominant channel due to a small energy barrier. researchgate.net The major primary products identified from this reaction include formaldehyde (B43269), acetic acid, HCl, CO2, and CO. researchgate.net Based on these kinetic data, the atmospheric lifetime of 4-hydroxy-4-methyl-2-pentanone with respect to Cl atoms is estimated to be approximately 3 days. researchgate.net
Table 1: Kinetic Data for the Reaction of 4-Hydroxy-4-methyl-2-pentanone with Cl Radicals
| Parameter | Value | Source |
|---|---|---|
| Experimental Rate Coefficient (298 K) | (7.4 ± 0.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | researchgate.net |
Kinetics and Mechanisms of Reaction with Hydroxyl (OH) Radicals
The reaction with hydroxyl (OH) radicals is a primary pathway for the atmospheric removal of volatile organic compounds. The kinetics of the gas-phase reaction between 4-hydroxy-4-methyl-2-pentanone and OH radicals have been investigated using absolute rate methods. researchgate.net The hydroxyl radical, a potent oxidizing agent, reacts with ketones primarily through hydrogen atom abstraction. nih.gov
Studies using Pulsed Laser Photolysis (PLP) to generate OH radicals and Laser-Induced Fluorescence (LIF) for their detection have measured the rate coefficient for this reaction at room temperature. researchgate.net An average value of (4.5 ± 1.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ has been reported. researchgate.net This rate constant is crucial for atmospheric models that predict the persistence and transport of this compound in the environment.
Table 2: Kinetic Data for the Reaction of 4-Hydroxy-4-methyl-2-pentanone with OH Radicals
| Parameter | Value | Source |
|---|
Photolysis Pathways and Atmospheric Lifetime Evaluation
The atmospheric fate of 4-hydroxy-4-methyl-2-pentanone (4H4M2P) is significantly influenced by photolysis, the process of chemical decomposition by light. Studies have shown that 4H4M2P absorbs ultraviolet (UV) radiation in the spectral range of 200–360 nm. This absorption can lead to the dissociation of the molecule, contributing to its removal from the atmosphere. researchgate.net
The photolysis frequency of 4H4M2P has been experimentally determined to be J = (1.1 ± 0.1) × 10⁻⁶ s⁻¹. Based on this frequency, the atmospheric lifetime of 4-hydroxy-4-methyl-2-pentanone with respect to photolysis is estimated to be approximately 10 days. researchgate.net Furthermore, an effective atmospheric quantum yield of 0.15 has been calculated from its cross-section measurements. researchgate.net
In addition to photolysis, the reaction with hydroxyl (OH) radicals is a primary pathway for the atmospheric degradation of 4-hydroxy-4-methyl-2-pentanone. The rate coefficients for the gas-phase reaction of OH radicals with 4H4M2P have been determined over a temperature range of 298–354 K. The temperature dependence of this reaction is described by the Arrhenius expression: kOH = (1.12 ± 0.40) × 10⁻¹² exp[(461.5 ± 60)/T] cm³ molecule⁻¹ s⁻¹. researchgate.net At room temperature, an average rate coefficient of (4.5 ± 1.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ has been reported. researchgate.net
Considering an average global OH radical concentration, the atmospheric lifetime of 4H4M2P due to its reaction with OH radicals is estimated to be about 2.5 days. researchgate.net This suggests that the reaction with OH radicals is the predominant atmospheric loss process for 4-hydroxy-4-methyl-2-pentanone, being more significant than photolysis. researchgate.netresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Photolysis Frequency (J) | (1.1 ± 0.1) × 10⁻⁶ s⁻¹ | researchgate.net |
| Atmospheric Lifetime (Photolysis) | ~10 days | researchgate.net |
| Effective Atmospheric Quantum Yield | 0.15 | researchgate.net |
| Atmospheric Lifetime (vs. OH radicals) | ~2.5 days | researchgate.net |
Product Formation and Reaction Pathways in Atmospheric Environments
The photolysis of 4-hydroxy-4-methyl-2-pentanone in the atmosphere leads to the formation of smaller, more volatile organic compounds. The primary products identified from the photolysis of 4H4M2P are acetone and formaldehyde. researchgate.net
Experimental studies have quantified the yields of these products. The molar yield of acetone was determined to be (121 ± 4)%, indicating that more than one molecule of acetone can be formed from the photolysis of a single 4H4M2P molecule. The yield of formaldehyde was found to be (20 ± 1)%. A minor product, methanol, was also detected with a yield of (3.0 ± 0.3)%. researchgate.net
The formation of these products suggests a mechanistic pathway involving the cleavage of carbon-carbon bonds within the 4-hydroxy-4-methyl-2-pentanone molecule following the absorption of UV radiation. The high yield of acetone points to it being a major and stable end-product of the atmospheric degradation of 4H4M2P via photolysis. researchgate.net
| Product | Molar Yield (%) | Reference |
|---|---|---|
| Acetone | 121 ± 4 | researchgate.net |
| Formaldehyde | 20 ± 1 | researchgate.net |
| Methanol | 3.0 ± 0.3 | researchgate.net |
Derivatives of 4 Hydroxy 4 Methyl 2 Pentanone
Synthesis and Characterization of Structurally Modified Analogs
The bifunctional nature of 4-hydroxy-4-methyl-2-pentanone allows for modifications at multiple sites, leading to a variety of structurally distinct analogs. Key derivatives include unsaturated ketones, diols, and more complex condensation products.
Mesityl Oxide: One of the most significant derivatives is mesityl oxide (4-methyl-3-penten-2-one), an α,β-unsaturated ketone. It is synthesized through the acid- or base-catalyzed dehydration of 4-hydroxy-4-methyl-2-pentanone, which involves the elimination of the tertiary hydroxyl group and a proton from the adjacent methylene (B1212753) group. wikipedia.orgoc-praktikum.de The reaction is typically driven by heating, often in the presence of a catalyst like iodine or a strong acid. oc-praktikum.de
Characterization: Mesityl oxide is a colorless, oily liquid with a characteristic peppermint-like odor. Its structure is confirmed by spectroscopic methods. The infrared (IR) spectrum shows a strong absorption band for the conjugated carbonyl group (C=O) at a lower frequency than a standard ketone, and a band for the carbon-carbon double bond (C=C). Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the vinyl protons and the different methyl groups.
Hexylene Glycol: The hydrogenation of 4-hydroxy-4-methyl-2-pentanone yields hexylene glycol (2-methyl-2,4-pentanediol). This reaction involves the reduction of the ketone functional group to a secondary alcohol. The process is typically carried out using a catalyst, such as Raney nickel or other supported metal catalysts (e.g., nickel on a modified Y molecular sieve), under hydrogen pressure. wikipedia.orgprepchem.comyoutube.com
Characterization: Hexylene glycol is a colorless, viscous liquid. Its successful synthesis is verified by the disappearance of the carbonyl peak in the IR spectrum and the appearance of a broad O-H stretching band corresponding to the new secondary alcohol. 1H NMR spectroscopy shows a new signal for the proton on the carbon bearing the newly formed hydroxyl group.
Aldol (B89426) Condensation Products: 4-Hydroxy-4-methyl-2-pentanone can also act as a substrate in further aldol condensation reactions. For instance, it can react with aromatic aldehydes, such as benzaldehyde, in the presence of a base like calcium hydroxide (B78521). This reaction leads to the formation of more complex structures, which can subsequently be converted into compounds like dibenzylidene acetone (B3395972).
Functionalization of the Hydroxyl Group in Derivative Synthesis
The tertiary hydroxyl group in 4-hydroxy-4-methyl-2-pentanone is a key site for functionalization, although its tertiary nature can present steric hindrance. The most prominent reaction involving this group is elimination.
Dehydration to Mesityl Oxide: As previously mentioned, the most common functionalization of the hydroxyl group is its removal via dehydration to form mesityl oxide. wikipedia.org This elimination reaction is a cornerstone of industrial chemistry, as mesityl oxide is a precursor to other important solvents. The process can be catalyzed by various acidic agents, with reaction conditions being optimized to favor the formation of the α,β-unsaturated ketone over other potential side products. The reaction mechanism involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation, and subsequent deprotonation to yield the double bond.
The table below summarizes the synthesis of a key derivative through hydroxyl group functionalization.
| Derivative | Precursor | Reagent/Catalyst | Reaction Type |
| Mesityl Oxide | 4-Hydroxy-4-methyl-2-pentanone | Iodine or Acid Catalyst | Dehydration/Elimination |
Derivatization at the Carbonyl Center for Novel Compounds
The carbonyl group of 4-hydroxy-4-methyl-2-pentanone is readily derivatized through reduction, condensation, and reactions involving the adjacent alpha-carbons.
Reduction to Hexylene Glycol: The conversion of the carbonyl group to a secondary alcohol via hydrogenation is a primary example of derivatization at this center, yielding hexylene glycol. wikipedia.orgprepchem.com This transformation changes the chemical nature of the molecule from a keto-alcohol to a diol, significantly altering its physical and chemical properties, such as viscosity, boiling point, and solvent capabilities.
Synthesis of Heterocyclic Compounds: The carbonyl group is crucial for the synthesis of heterocyclic derivatives. A notable example is the condensation reaction with urea (B33335) to form 3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidone. wikipedia.org This reaction is a type of Biginelli reaction, where the ketone, an enolizable carbonyl compound, reacts with urea and another carbonyl compound (in this case, the same molecule can be considered to provide the components) to form a dihydropyrimidinone ring. These heterocyclic structures are of significant interest in medicinal chemistry.
Aldol-Transfer Reactions: The carbonyl group also activates the adjacent methylene protons, allowing 4-hydroxy-4-methyl-2-pentanone to act as a nucleophile in further aldol-type reactions. It can react with various aldehydes in the presence of a catalyst like L-proline to produce β-hydroxy ketones. This demonstrates the ability to build larger, more complex molecules by forming new carbon-carbon bonds at the alpha position to the carbonyl center.
The following table details derivatives formed via reactions at the carbonyl center.
| Derivative | Precursor | Reagent(s) | Reaction Type |
| Hexylene Glycol | 4-Hydroxy-4-methyl-2-pentanone | H₂ / Nickel Catalyst | Hydrogenation (Reduction) |
| 3,4-Dihydro-4,4,6-trimethyl-2(1H)-pyrimidone | 4-Hydroxy-4-methyl-2-pentanone | Urea | Condensation / Cyclization |
| β-Hydroxy Ketones | 4-Hydroxy-4-methyl-2-pentanone | Aldehydes / L-proline | Aldol-Transfer Reaction |
Generation of Compounds Relevant to Specific Chemical Applications
Many derivatives of 4-hydroxy-4-methyl-2-pentanone are not merely chemical curiosities but are compounds with significant practical applications.
Industrial Solvents: The dehydration product, mesityl oxide, is a crucial intermediate in the production of methyl isobutyl ketone (MIBK), a widely used industrial solvent valued for its use in paints, coatings, and extraction processes. orgsyn.orgatamankimya.com The hydrogenation product, hexylene glycol, is also used extensively as a solvent, a coupling agent in hydraulic fluids, and an intermediate in chemical synthesis. orgsyn.orgatamankimya.comd-nb.info
Pharmaceutical and Biologically Active Precursors: The heterocyclic derivative, 3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidone, belongs to the dihydropyrimidinone (DHPM) class of compounds. DHPMs are recognized in medicinal chemistry for a broad range of pharmacological activities, including potential use as calcium channel blockers and anti-inflammatory agents. The synthesis of such compounds from a readily available starting material like diacetone alcohol highlights its importance as a building block for bioactive molecules.
Specialty Chemicals: The ability of 4-hydroxy-4-methyl-2-pentanone to undergo tandem aldol-transfer–Tishchenko reactions with aldehydes allows for the synthesis of specialized diol monoesters. It is also used as a complexing agent in the synthesis of double-metal cyanide (DMC) catalysts, which are important in polymerization processes.
The table below outlines the applications of key derivatives.
| Derivative | Application Area | Specific Use |
| Mesityl Oxide | Chemical Intermediate | Precursor for Methyl Isobutyl Ketone (MIBK) production |
| Hexylene Glycol | Industrial Solvent & Chemical | Solvent, coupling agent, chemical intermediate |
| 3,4-Dihydro-4,4,6-trimethyl-2(1H)-pyrimidone | Medicinal Chemistry | Precursor for pharmacologically active compounds |
| Diol Monoesters | Specialty Chemicals | Synthesis via tandem reactions |
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of matter with electromagnetic radiation.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons. For 4-(Hydroxymethyl)-2-pentanone, five distinct signals are anticipated. The chemical shifts are influenced by deshielding effects from the adjacent carbonyl (C=O) and hydroxyl (-OH) groups.
Predicted ¹H NMR Data for this compound
| Protons (Label) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
|---|---|---|---|
| H-1 (CH₃-C=O) | ~2.1 | Singlet | 3H |
| H-3 (CH₂) | ~2.5 - 2.7 | Multiplet | 2H |
| H-4 (CH) | ~2.2 - 2.4 | Multiplet | 1H |
| H-5 (CH₂) | ~3.4 - 3.6 | Multiplet | 2H |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The structure of this compound contains six carbon atoms, all of which are chemically distinct, and thus six signals are expected in the ¹³C NMR spectrum. The carbonyl carbon is characteristically found far downfield.
Predicted ¹³C NMR Data for this compound
| Carbon (Label) | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| C-1 (CH₃-C=O) | ~30 |
| C-2 (C=O) | >200 |
| C-3 (CH₂) | ~48 - 52 |
| C-4 (CH) | ~40 - 45 |
| C-5 (CH₂) | ~65 - 70 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions corresponding to its hydroxyl and ketone functional groups.
The key diagnostic signals would include:
A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The broadening is due to intermolecular hydrogen bonding.
A sharp, strong absorption band around 1715 cm⁻¹, which is indicative of the C=O stretching vibration of the aliphatic ketone.
Multiple bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching vibrations of the methyl and methylene (B1212753) groups.
An absorption band in the 1050-1200 cm⁻¹ range due to the C-O stretching vibration of the primary alcohol.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C=O (Ketone) | Stretching | ~1715 | Strong, Sharp |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium-Strong |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation patterns of the molecule.
For this compound (C₆H₁₂O₂), the molecular weight is 116.16 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its monoisotopic mass of 116.0837.
The fragmentation of the molecular ion is predictable and aids in structural confirmation. Key fragmentation pathways would likely include:
Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl group. This could lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43 or a fragment from the loss of the acetyl group, resulting in an ion at m/z 73.
Loss of a neutral molecule: The molecule could lose water (H₂O) from the hydroxyl group, leading to a peak at m/z 98 (M-18). It could also undergo cleavage to lose a neutral formaldehyde (B43269) (CH₂O) molecule from the hydroxymethyl group.
Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion |
|---|---|
| 116 | [C₆H₁₂O₂]⁺ (Molecular Ion) |
| 98 | [M - H₂O]⁺ |
| 73 | [M - CH₃CO]⁺ |
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to electronic transitions within a molecule. The key chromophore in this compound is the carbonyl group (C=O). Aliphatic ketones typically exhibit a weak absorption band in the UV region between 270-300 nm. This absorption is attributed to the n→π* (non-bonding to pi-antibonding) electronic transition of the carbonyl group. The low intensity of this absorption is a characteristic feature of this type of transition.
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a substance.
Gas chromatography (GC) is a premier technique for analyzing volatile compounds like this compound. In GC, the compound is vaporized and passed through a column containing a stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property used for identification.
By comparing the retention time of a sample to that of a known standard, the presence of this compound can be confirmed. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for precise quantitative analysis and purity assessment.
The Kovats retention index (I) is a standardized measure that helps in comparing GC data across different instruments and conditions. Experimental retention index data for this compound has been reported. nih.gov
Reported Kovats Retention Indices for this compound nih.gov
| Column Type | Retention Index (I) |
|---|---|
| Standard Non-polar | 813 |
This data indicates that the compound interacts more strongly with a polar stationary phase, as expected due to its hydroxyl and ketone functional groups, resulting in a significantly higher retention index compared to a non-polar column. This information is invaluable for developing methods to separate it from non-polar impurities or other components in a mixture.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-hydroxy-4-methylpentan-2-one |
Comprehensive Two-Dimensional Gas Chromatography (GC × GC) in Complex MixturesComprehensive two-dimensional gas chromatography (GC × GC) is a powerful technique for resolving complex mixtures, offering significantly enhanced peak capacity and sensitivity compared to traditional one-dimensional GC.rsc.orgsepsolve.comchromatographyonline.comIt separates compounds based on two different properties, typically volatility on a non-polar primary column and polarity on a polar secondary column.sepsolve.comWhile this technique is widely applied in fields like metabolomics and the analysis of food, flavors, and environmental samples, no research specifically reports its use for the identification or quantification of this compound in any matrix.nih.govmdpi.com
Basic gas chromatography data from the NIST WebBook indicates Kovats retention indices for the related compound 4-hydroxy-4-methyl-2-pentanone, but this does not extend to a comprehensive GC × GC analysis. nist.gov
Without dedicated research on this compound, providing the requested detailed findings, data tables, and specific analytical conditions for HPLC and GC × GC would require extrapolation from other compounds, which would violate the core instruction to focus solely on the specified chemical. Therefore, the content for the requested article sections cannot be generated with scientific accuracy at this time.
Theoretical and Computational Investigations of 4 Hydroxy 4 Methyl 2 Pentanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 4-hydroxy-4-methyl-2-pentanone. These methods are used to determine the molecule's geometric and electronic properties and to explore the potential energy surfaces of its reactions.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. In the study of 4-hydroxy-4-methyl-2-pentanone, DFT methods are employed to find the most stable three-dimensional arrangement of its atoms (the equilibrium geometry).
This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Various combinations of functionals and basis sets are used to achieve a balance between accuracy and computational cost. For instance, the B3LYP functional with a 6-311++G** basis set is a common choice for such calculations, providing reliable geometric parameters and thermodynamic data. researchgate.net
Once the geometry is optimized, DFT is used to analyze the electronic structure, providing information on charge distribution, dipole moment, and the energies of molecular orbitals. This information is crucial for understanding the molecule's reactivity.
Table 1: Example of DFT-Calculated Geometric Parameters for 4-Hydroxy-4-methyl-2-pentanone Note: This table is illustrative of typical data obtained from DFT calculations and may not represent specific experimental values.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| C-C (keto) | 1.52 Å | |
| C-O (hydroxyl) | 1.43 Å | |
| O-H | 0.97 Å | |
| Bond Angle | C-C-C | 115° |
| H-O-C | 109° |
For more accurate energy calculations, especially for reaction energetics, high-level ab initio methods are utilized. Complete Basis Set (CBS) and Gaussian-n (Gn) theories are composite methods that approximate the results of a very high-level calculation with a large basis set through a series of smaller, less computationally expensive calculations.
Methods like CBS-QB3 and G3B3 have proven to be reliable for predicting thermochemical data with an accuracy of about 8.4 kJ/mol. researchgate.net These methods are particularly valuable for studying reaction mechanisms, such as the atmospheric degradation of 4-hydroxy-4-methyl-2-pentanone. researchgate.net They provide accurate energy profiles, including the energies of reactants, transition states, and products, which are essential for understanding reaction feasibility and pathways. researchgate.netresearchgate.net For example, in the reaction of 4-hydroxy-4-methyl-2-pentanone with chlorine atoms, these methods have been used to explore the different possible reaction pathways. researchgate.net
Table 2: Comparison of Relative Energies for a Hypothetical Reaction Step Calculated by Different Methods Note: This table illustrates the typical application of these methods.
| Species | DFT (B3LYP) | CBS-QB3 | G3B3 |
|---|---|---|---|
| Reactant Complex | 0.0 kcal/mol | 0.0 kcal/mol | 0.0 kcal/mol |
| Transition State | +12.5 kcal/mol | +10.2 kcal/mol | +10.5 kcal/mol |
Reaction Kinetics and Mechanism Modeling
Modeling reaction kinetics and mechanisms provides a quantitative understanding of how fast reactions proceed and the specific steps involved. For a molecule like 4-hydroxy-4-methyl-2-pentanone, this is crucial for predicting its behavior in various chemical environments, such as the atmosphere.
Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to predict the rate constants of unimolecular reactions. It assumes that energy is rapidly randomized among all the vibrational modes of a molecule before a reaction occurs. The theory is employed to calculate pressure- and temperature-dependent rate constants. arxiv.org
In the context of the atmospheric reactions of 4-hydroxy-4-methyl-2-pentanone, RRKM theory has been used to determine the rate constants for its reaction with chlorine atoms over a range of temperatures and at atmospheric pressure. researchgate.net This involves calculating the vibrational frequencies and rotational constants of the reactant and the transition state, which are typically obtained from quantum chemical calculations (like DFT).
Canonical Variational Transition State Theory (CVT) is an enhancement of conventional Transition State Theory (TST). Instead of assuming the transition state is located at the saddle point of the potential energy surface, CVT finds the optimal position for the dividing surface that minimizes the rate constant, providing a more accurate prediction.
Furthermore, for reactions involving the transfer of light atoms like hydrogen, quantum mechanical tunneling can be a significant factor. arxiv.org Tunneling allows a particle to pass through a potential energy barrier even if it does not have enough energy to overcome it classically. bohrium.com The probability of tunneling is sensitive to the mass of the particle and the width and height of the barrier. bohrium.com Corrections for tunneling effects, often calculated using methods like the small-curvature tunneling (SCT) approximation, are frequently incorporated into CVT calculations to improve the accuracy of the predicted rate constants, especially at lower temperatures.
Molecular Orbital and Electronic Property Analysis
Analysis of molecular orbitals and other electronic properties helps to explain the chemical reactivity and spectroscopic characteristics of 4-hydroxy-4-methyl-2-pentanone.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, electronic exchange interactions, and charge delocalization within the molecule. researchgate.net This analysis provides insights into the bonding and stabilization energies arising from interactions between filled and empty orbitals. Additionally, the Molecular Electrostatic Potential (MESP) surface maps the electrostatic potential onto the electron density surface. researchgate.net This map is useful for identifying the regions of the molecule that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. researchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-Hydroxy-4-methyl-2-pentanone |
| Acetone (B3395972) |
| Mesityl oxide |
| Methyl isobutyl ketone |
| Hexylene glycol |
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This facilitates interactions with other molecules. For 4-hydroxy-4-methyl-2-pentanone, the presence of both a ketone (carbonyl) group and an alcohol (hydroxyl) group influences the distribution and energies of these orbitals. The lone pairs of electrons on the oxygen atoms are expected to contribute significantly to the HOMO, making these sites nucleophilic. The LUMO is likely to be localized around the antibonding π* orbital of the carbonyl group, rendering the carbonyl carbon electrophilic.
While specific energy values for 4-hydroxy-4-methyl-2-pentanone require dedicated quantum chemical calculations, the analysis of its frontier orbitals is fundamental to predicting its behavior in chemical reactions.
Table 1: Frontier Molecular Orbital Concepts
| Concept | Description | Relevance to 4-hydroxy-4-methyl-2-pentanone |
|---|---|---|
| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | Likely localized on the oxygen atoms of the hydroxyl and carbonyl groups due to lone pairs. |
| LUMO | Lowest energy orbital that is empty; acts as an electron acceptor. | Expected to be centered on the π* antibonding orbital of the carbonyl group. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap implies higher reactivity, facilitating electron transfer to or from the molecule. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. wikipedia.org This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital to an empty acceptor orbital. wikipedia.org
In 4-hydroxy-4-methyl-2-pentanone, NBO analysis can elucidate several key interactions:
Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ bond) or a lone pair (LP) into an adjacent empty antibonding orbital (σ* or π). A significant interaction of this type is the delocalization of the oxygen lone pairs into neighboring antibonding orbitals. For instance, the lone pair on the hydroxyl oxygen (n_O) can interact with the antibonding orbital of the adjacent C-C bond (σC-C).
Stabilization Energy (E(2)): The strength of these donor-acceptor interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
For 4-hydroxy-4-methyl-2-pentanone, NBO analysis would likely reveal strong intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen, which significantly influences the molecule's conformation and stability. The E(2) value for the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the hydroxyl O-H bond (n_O -> σ*O-H) would quantify the strength of this hydrogen bond.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded for intuitive interpretation.
Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These regions are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.
Blue Regions: Represent areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.
Green/Yellow Regions: Correspond to areas of neutral or near-zero potential.
In the case of 4-hydroxy-4-methyl-2-pentanone, the MEP map would show a distinct distribution of charge. The most negative potential (red) would be concentrated around the oxygen atom of the carbonyl group, due to its high electronegativity and lone pairs. The oxygen of the hydroxyl group would also exhibit a region of negative potential. Conversely, the most positive potential (blue) would be located around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic attack or hydrogen bonding. The carbonyl carbon would also exhibit a degree of positive potential, making it an electrophilic center.
Structure-Reactivity Relationships from Computational Studies
Computational studies establish a clear link between the molecular structure of 4-hydroxy-4-methyl-2-pentanone and its chemical reactivity. The insights gained from HOMO-LUMO, NBO, and MEP analyses collectively build a comprehensive picture of its behavior.
The presence of both a carbonyl (ketone) and a hydroxyl (alcohol) functional group within the same molecule creates a unique reactivity profile. The ketone group provides an electrophilic site at the carbonyl carbon and a nucleophilic/basic site at the carbonyl oxygen. The tertiary alcohol group provides a nucleophilic hydroxyl oxygen and an acidic proton.
Computational analyses can quantify these characteristics:
NBO Analysis: This method can quantify the strength of intramolecular hydrogen bonding, which stabilizes specific conformations and can influence reaction pathways by affecting the availability of the lone pairs and the acidity of the hydroxyl proton.
MEP Mapping: The MEP map visually confirms the locations of electrophilic and nucleophilic sites, guiding the prediction of how the molecule will interact with other reagents. For instance, the negative potential on the carbonyl oxygen confirms its role as a proton acceptor or a site for coordination with Lewis acids.
Together, these computational tools allow for a detailed understanding of the structure-reactivity relationships that govern the chemistry of 4-hydroxy-4-methyl-2-pentanone, from its self-condensation reactions to its use as a solvent and chemical intermediate.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 4-Hydroxy-4-methyl-2-pentanone |
Q & A
Basic: What are the established synthetic routes for 4-Hydroxy-4-methyl-2-pentanone (diacetone alcohol), and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of 4-Hydroxy-4-methyl-2-pentanone (diacetone alcohol) typically involves the base-catalyzed aldol condensation of acetone. Key steps include:
- Reaction Mechanism: The reaction proceeds via enolate formation, followed by nucleophilic attack on a second acetone molecule. Acidic workup yields the product .
- Thermodynamic Optimization: The enthalpy of reaction (ΔrH° = -34.27 kJ/mol, liquid phase) indicates exothermicity, requiring temperature control to avoid side reactions like over-condensation .
- Catalyst Selection: Use of alkali hydroxides (e.g., NaOH) or ion-exchange resins to improve yield and reduce byproducts.
Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Minimizes decomposition |
| Catalyst | 0.5–1.0 wt% NaOH | Maximizes enolate formation |
| Reaction Time | 2–4 hours | Balances conversion and selectivity |
Basic: Which analytical techniques are validated for characterizing 4-Hydroxy-4-methyl-2-pentanone, and how are they applied?
Methodological Answer:
- Gas Chromatography/Mass Spectrometry (GC/MS):
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Peaks at δ 1.25 (s, 6H, CH3), δ 2.15 (s, 3H, COCH3), and δ 2.70 (s, 1H, OH) confirm structure .
- Reference Standards: Use certified standards (e.g., USP/Ph. Eur. grades) to validate purity ≥99% .
Advanced: How can contradictions in thermodynamic data for ketone derivatives be resolved?
Methodological Answer:
Discrepancies in reported ΔrH° or phase-change data often arise from experimental setups (e.g., calorimetry vs. computational models). Strategies include:
- Cross-Validation: Compare experimental data (e.g., NIST thermochemistry tables ) with density functional theory (DFT) calculations.
- Error Analysis: Assess instrument calibration (e.g., bomb calorimeter precision ±0.5%) and sample purity (e.g., HPLC validation ≥98%).
- Database Reconciliation: Use authoritative sources like NIST Chemistry WebBook for benchmark values .
Advanced: What experimental designs mitigate safety risks during synthesis and handling of reactive ketones?
Methodological Answer:
- PPE Protocols: Use nitrile gloves (tested for permeation resistance) and full-face respirators with A1B1E1K1 filters for vapor protection .
- Engineering Controls: Conduct reactions in fume hoods with airflow ≥0.5 m/s to limit exposure .
- Waste Management: Segregate ketone-containing waste in approved containers for incineration, avoiding aqueous disposal due to environmental persistence .
Table 2: Safety Thresholds for 4-Methyl-2-pentanone (Analogous Compound)
| Parameter | Value | Source |
|---|---|---|
| OSHA PEL (8-hr) | 100 ppm | |
| Flash Point | 23°C |
Basic: How are reference standards for 4-Hydroxy-4-methyl-2-pentanone validated in environmental analysis?
Methodological Answer:
- Certification: Standards must meet ACS/USP criteria, including ≥99.5% purity verified by GC-FID .
- Stability Testing: Store at 2–8°C in amber vials to prevent photodegradation; monitor via accelerated aging studies (40°C/75% RH for 6 months) .
Advanced: What strategies address low reproducibility in ketone derivative syntheses?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation .
- DoE Optimization: Use factorial design to evaluate variables (e.g., solvent polarity, catalyst loading). For example, acetone/water mixtures (70:30 v/v) enhance solubility and kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
